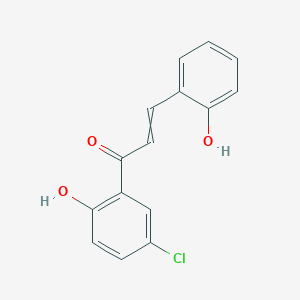
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in turmeric. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, Curcumin has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and oxidative stress. 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one also activates various signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and neuroprotective effects. It has also been shown to improve cardiovascular health and reduce the risk of heart disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low toxicity and high bioavailability. It can be easily administered to cells and animals without causing any significant side effects. However, one of the limitations of using 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its poor solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. One of the areas of interest is the development of novel delivery systems to improve its bioavailability. Another area of interest is the identification of new targets and pathways for the therapeutic application of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one. The use of 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one in combination with other drugs and therapies is also an area of interest for future research.
Conclusion:
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a natural polyphenol compound with potential therapeutic applications in various diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to develop new delivery systems for its effective use.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties have been shown to reduce inflammation and oxidative stress, which are the underlying causes of many diseases.
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-8-15(19)12(9-11)14(18)7-5-10-3-1-2-4-13(10)17/h1-9,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKSXJSJFXQLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90821600 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
6077-18-5 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



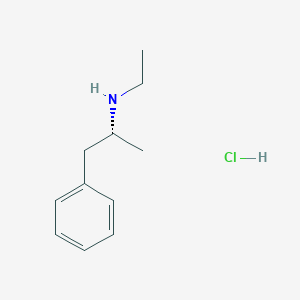

![(3R)-2-[(1R,2R)-1-Carboxy-2-hydroxypropyl]-4-({(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid](/img/structure/B1514418.png)
![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)

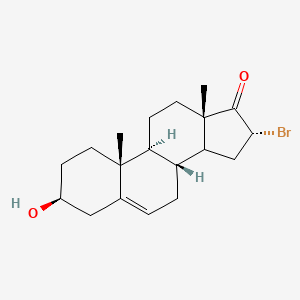

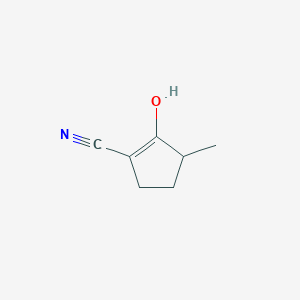
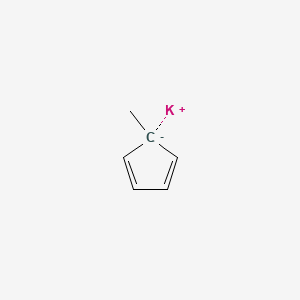
![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)


![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)